molecular formula C20H12BrClN2O3 B2985616 5-bromo-2-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide CAS No. 851411-09-1

5-bromo-2-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide

Cat. No.: B2985616
CAS No.: 851411-09-1
M. Wt: 443.68
InChI Key: BLWARNZPHCLYOO-UHFFFAOYSA-N
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Description

Structural Features: The compound features a benzamide core substituted with bromo (5-position) and chloro (2-position) groups. The amide nitrogen is linked to a chromeno[4,3-b]pyridinone moiety, a fused heterocyclic system comprising a benzene ring fused to a pyridine ring via a chromene backbone. Additional substituents include a methyl group at the 4-position and a ketone at the 5-position of the chromeno-pyridinone system.

Synthesis Insights:
While direct synthesis data for this compound are unavailable, analogous compounds (e.g., halogenated benzamides fused to heterocycles) are synthesized via coupling reactions between activated acyl chlorides and amine-containing heterocycles. For example, describes a reaction between a bromo-chloro-pyrimidinamine and a spiro-benzoxazine derivative using toluene sulfonic acid as a catalyst . Similar methods may apply to the target compound.

Properties

IUPAC Name

5-bromo-2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClN2O3/c1-10-8-16(24-19(25)13-9-11(21)6-7-14(13)22)23-18-12-4-2-3-5-15(12)27-20(26)17(10)18/h2-9H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWARNZPHCLYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as chromatography, is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-bromo-2-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
5-Bromo-2-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide Not available C21H14BrClN2O3* ~457.7 (calc.) Bromo, chloro, chromeno-pyridinone, methyl, ketone -
4-Chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide 866041-28-3 C18H12ClN3O2 337.76 Chloro, chromeno-pyrimidine (pyrimidine instead of pyridinone)
5-Bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide 2034246-59-6 C18H17BrClN2O3 399.7 Bromo, chloro, methoxy, oxopyridine-ethyl side chain
5-Chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide 899737-27-0 C20H16ClN5O3 409.8 Chloro, methoxy, pyrazolo-pyrimidinone, p-tolyl substituent
5-Bromo-2-chloro-4-methylpyrimidine 633328-95-7 C5H4BrClN2 207.45 Bromo, chloro, methyl pyrimidine (simpler core, lacks benzamide and fused rings)

*Estimated based on structural analysis.

Key Observations :

  • Heterocyclic Core: The target compound’s chromeno-pyridinone system distinguishes it from pyrimidine () or pyrazolo-pyrimidinone () analogs.
  • Substituent Effects : The bromo and chloro groups in the benzamide core are conserved across analogs (e.g., ), but side-chain variations (e.g., methoxy-ethyl in vs. p-tolyl in ) alter hydrophobicity and steric bulk.
  • Molecular Weight : The target compound’s higher molecular weight (~457.7) compared to simpler pyrimidines (e.g., 207.45 in ) reflects its complex fused-ring architecture.

Biological Activity

5-bromo-2-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a complex organic compound belonging to the class of chromeno[4,3-b]pyridines. It exhibits significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Chromeno-Pyridine Core : Cyclization of appropriate starting materials using strong acids or bases as catalysts.
  • Amidation : Formation of the benzamide group using amine derivatives and coupling agents like EDCI or DCC in the presence of a base.

Table 1: Synthetic Routes

StepDescription
CyclizationFormation of chromeno-pyridine core through cyclization reactions.
AmidationCoupling amine derivatives to form the benzamide group.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including lung adenocarcinoma (A549) cells.

Case Study: Anticancer Efficacy

In a study comparing various compounds, it was found that this compound significantly reduced the viability of A549 cells when treated at a concentration of 100 µM for 24 hours. The results were compared with cisplatin, a standard chemotherapeutic agent.

Table 2: Anticancer Activity Comparison

CompoundIC50 (µM)Cell Line
5-bromo-2-chloro-N-{...}66A549
Cisplatin12A549

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against multidrug-resistant pathogens. Studies have shown effectiveness against strains such as Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In vitro testing revealed that this compound exhibited selective antimicrobial activity against resistant strains, suggesting its utility in treating infections caused by multidrug-resistant bacteria.

Table 3: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzymatic activity or modulate receptor functions, contributing to its anticancer and antimicrobial effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may modulate receptors associated with inflammatory responses and microbial resistance.

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